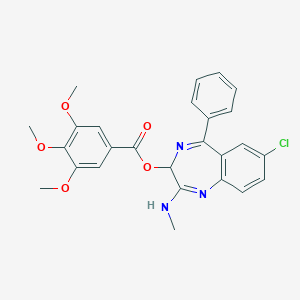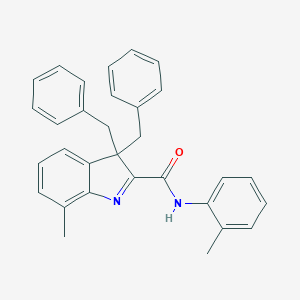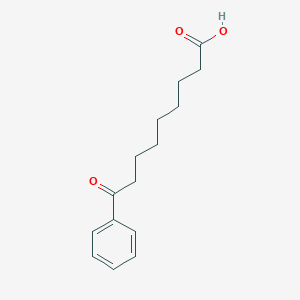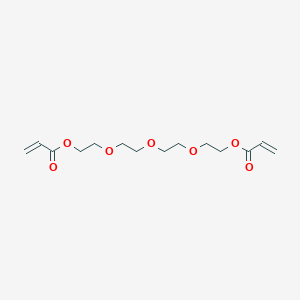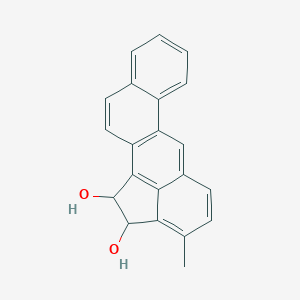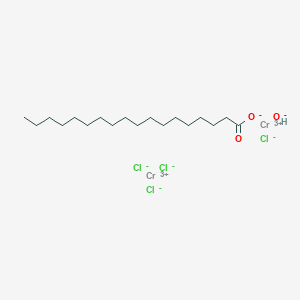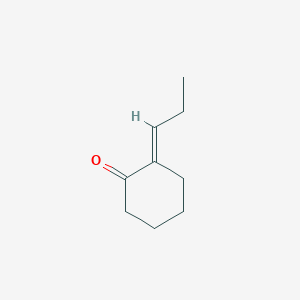
Aniline, N-(2-bromoallyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aniline, N-(2-bromoallyl)- is a chemical compound that is widely used in scientific research. It is a derivative of aniline, which is a colorless liquid that is used as a starting material for the production of various chemicals. Aniline, N-(2-bromoallyl)- has several applications in scientific research, including the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new drugs.
作用机制
The mechanism of action of aniline, N-(2-bromoallyl)- is not well understood. However, it is believed to act by binding to specific receptors or enzymes in the body, thereby modulating their activity. It may also affect the function of ion channels, leading to changes in cellular signaling and metabolism.
生化和生理效应
Aniline, N-(2-bromoallyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of ion channels, such as the potassium channel. Additionally, it has been found to have antifungal and anticancer activity.
实验室实验的优点和局限性
Aniline, N-(2-bromoallyl)- has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it can be easily synthesized using standard laboratory techniques. However, one limitation is that it may have toxic effects on cells and tissues, which can limit its use in certain experiments. Additionally, it may have limited solubility in certain solvents, which can make it difficult to work with.
未来方向
There are several future directions for the research on aniline, N-(2-bromoallyl)-. One direction is to further investigate its mechanism of action, including its binding to specific receptors and enzymes. Another direction is to explore its potential as a therapeutic agent, particularly in the treatment of cancer and fungal infections. Additionally, it may be useful to investigate its effects on cellular signaling and metabolism, as well as its potential for use in diagnostic assays.
合成方法
Aniline, N-(2-bromoallyl)- can be synthesized using various methods, including the reaction of aniline with 2-bromoallyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is obtained by distillation. Another method involves the reaction of aniline with allyl bromide in the presence of a catalyst, such as palladium on carbon.
科学研究应用
Aniline, N-(2-bromoallyl)- has several applications in scientific research. It is used as a starting material for the synthesis of new compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of ion channels. Additionally, it is used in the development of new drugs, such as anticancer agents and antifungal agents.
属性
CAS 编号 |
15332-75-9 |
|---|---|
产品名称 |
Aniline, N-(2-bromoallyl)- |
分子式 |
C9H10BrN |
分子量 |
212.09 g/mol |
IUPAC 名称 |
N-(2-bromoprop-2-enyl)aniline |
InChI |
InChI=1S/C9H10BrN/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,11H,1,7H2 |
InChI 键 |
LWQICASDSYKVPZ-UHFFFAOYSA-N |
SMILES |
C=C(CNC1=CC=CC=C1)Br |
规范 SMILES |
C=C(CNC1=CC=CC=C1)Br |
其他 CAS 编号 |
15332-75-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
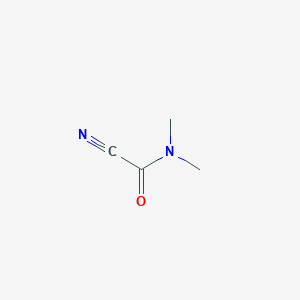
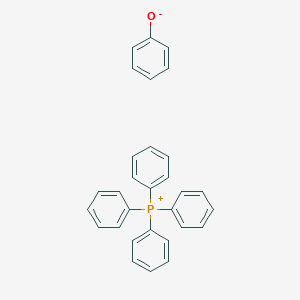
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
